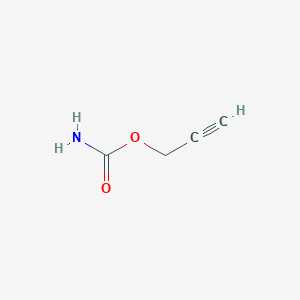

2-Propynyl carbamate

Vue d'ensemble

Description

“2-Propynyl carbamate” does not appear to have a specific description or common use based on the available data . It’s worth noting that carbamates are a group of compounds that find use in various industries, including agriculture and medicine .

Synthesis Analysis

The synthesis of carbamates, including propargyl carbamates, has been studied extensively. One method involves the rhodium-catalyzed transfer of carbamates to sulfoxides . Another approach employs a click-based method using a 2-propynyl carbamate on the azetidine nitrogen .

Applications De Recherche Scientifique

Protective Group for Carboxylic Acids

Prop-2-ynyl carbamate is used as a protective group for carboxylic acids . This is a common practice in organic synthesis where protecting groups are used to prevent certain functional groups from reacting. The prop-2-ynyl ester is selectively deprotected in high yield in the presence of acetate .

Selective Deprotection

The compound is used in a mild method for the highly selective deprotection of prop-2-ynyl esters using tetrathiomolybdate . This method is noteworthy for its unusually selective deprotection of prop-2-ynyl ester in the presence of benzyl ester and tert-butyl ester .

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields .

Mécanisme D'action

Target of Action

Prop-2-ynyl carbamate, also known as Propargyl carbamate or 2-Propynyl carbamate, is a carbamate derivative . Carbamates are known to interact with various targets in the body, including enzymes such as acetylcholinesterase (AChE)

Mode of Action

The mode of action of carbamates involves their interaction with the active site of their target enzymes, leading to inhibition of its activity . .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways due to their interaction with different enzymes . .

Pharmacokinetics

Carbamates, in general, are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties can enhance the bioavailability and effectiveness of compounds .

Result of Action

Carbamates are known to increase the biological activity of active pharmacophores of structurally different natural or synthesized compounds .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature .

Propriétés

IUPAC Name |

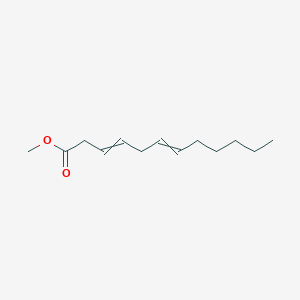

prop-2-ynyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCOXWYMPCBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168304 | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propynyl carbamate | |

CAS RN |

16754-39-5 | |

| Record name | 2-Propyn-1-ol, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYNYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of propargyl carbamate?

A1: Propargyl carbamate has the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol.

Q2: What spectroscopic data are available for propargyl carbamate?

A2: While the provided research papers don't delve deep into the spectroscopic details of the compound itself, they utilize various spectroscopic techniques for characterization. For instance, FTIR, Raman, EDX, and XPS were employed to analyze a copper-based metal–organic framework (MOF) synthesized using a propargyl carbamate-functionalized isophthalate ligand. [] Similarly, mass spectrometry and NMR played crucial roles in identifying and characterizing propargyl carbamate impurities during the synthesis of rasagiline. []

Q3: How is propargyl carbamate utilized in gold catalysis?

A3: Propargyl carbamate serves as a versatile starting material in gold-catalyzed reactions. It readily undergoes a 5-exo-dig cyclization in the presence of a gold(I) catalyst and a base, yielding 4-methylene-2-oxazolidinones. [] This methodology offers a convenient route to access these valuable heterocyclic compounds.

Q4: What role does propargyl carbamate play in nickel-catalyzed hydroarylation reactions?

A4: Propargyl carbamates demonstrate their utility as directing groups in nickel-catalyzed hydroarylation reactions. These reactions facilitate the regio- and stereoselective addition of arylboronic acids to alkynes, enabling the synthesis of diversely functionalized molecules. []

Q5: What challenges are associated with the stability of propargyl carbamate derivatives, and how can these be addressed?

A5: Research highlights that certain propargyl carbamate derivatives, particularly tertiary propargyl carbamates, exhibit instability under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions due to copper-induced fragmentation. [] Selecting appropriate reaction conditions and alternative alkyne derivatives can help circumvent this issue.

Q6: Are there any specific SHE (Safety, Health, and Environment) regulations pertaining to the use of propargyl carbamate?

A6: While the provided research papers do not directly address specific SHE regulations for propargyl carbamate, they underscore the importance of responsible practices when handling and disposing of any chemical substance.

Q7: What is known about the environmental impact and degradation of propargyl carbamate?

A7: The provided research primarily focuses on the synthetic and reactivity aspects of propargyl carbamate. Further investigations are necessary to comprehensively assess its environmental impact and degradation pathways.

Q8: How do structural modifications of propargyl carbamate derivatives impact their reactivity in gold-catalyzed cyclizations?

A8: Research suggests that substituents on the propargyl carbamate framework can influence the facial selectivity of gold-catalyzed cycloaddition reactions with benzonitrile oxide. For instance, N-aryl substituents can induce atropisomerism, leading to preferential attack on the less hindered face of the dipolarophile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)